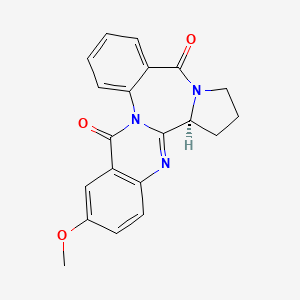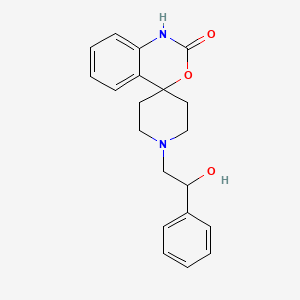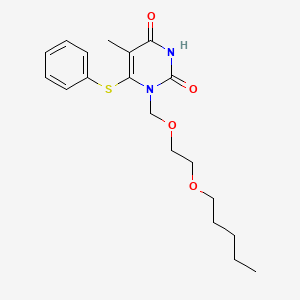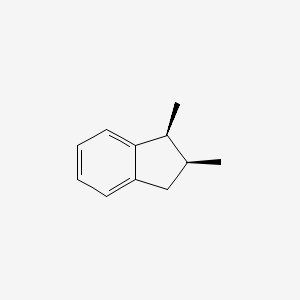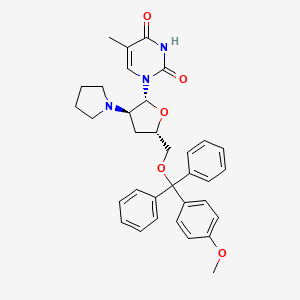
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(3-(1-(1-methyl-1H-indol-3-yl)cyclopentyl)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-(3-(1-(1-methyl-1H-indol-3-yl)cyclopentyl)propyl)- is a complex organic compound characterized by its unique structure, which includes a urea moiety linked to a substituted phenyl group and an indole derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the substituted phenyl and indole derivatives. The key steps include:
Preparation of 2,6-bis(1-methylethyl)phenyl derivative: This can be achieved through Friedel-Crafts alkylation of phenol with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Synthesis of 1-(1-methyl-1H-indol-3-yl)cyclopentane: This involves the alkylation of indole with cyclopentyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves the coupling of the two derivatives through a urea linkage. This can be done by reacting the amine group of the indole derivative with the isocyanate group of the phenyl derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the urea linkage, potentially using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and indole rings can undergo electrophilic and nucleophilic substitution reactions, respectively, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety might yield indole-2,3-dione derivatives, while reduction of the urea linkage could result in the formation of amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a ligand for various receptors can be investigated. Its structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets suggests it might have applications in drug development, particularly in the areas of cancer and neurological disorders.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it might bind to certain proteins or enzymes, altering their activity. The pathways involved could include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea, N-(2,6-dimethylphenyl)-N’-(3-(1H-indol-3-yl)propyl)-: Similar structure but with different substituents on the phenyl and indole rings.
Urea, N-(2,6-diethylphenyl)-N’-(3-(1H-indol-3-yl)cyclopentyl)-: Another similar compound with variations in the alkyl groups.
Uniqueness
The uniqueness of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-(3-(1-(1-methyl-1H-indol-3-yl)cyclopentyl)propyl)- lies in its specific substituents, which confer distinct chemical and biological properties. These differences can affect its reactivity, binding affinity, and overall functionality in various applications.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
145131-12-0 |
|---|---|
Molekularformel |
C30H41N3O |
Molekulargewicht |
459.7 g/mol |
IUPAC-Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[3-[1-(1-methylindol-3-yl)cyclopentyl]propyl]urea |
InChI |
InChI=1S/C30H41N3O/c1-21(2)23-13-10-14-24(22(3)4)28(23)32-29(34)31-19-11-18-30(16-8-9-17-30)26-20-33(5)27-15-7-6-12-25(26)27/h6-7,10,12-15,20-22H,8-9,11,16-19H2,1-5H3,(H2,31,32,34) |
InChI-Schlüssel |
YWAREIKCORCVCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCCCC2(CCCC2)C3=CN(C4=CC=CC=C43)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


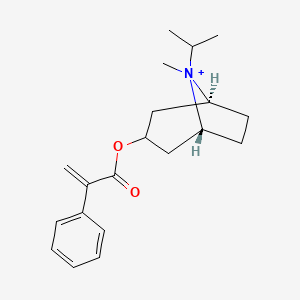
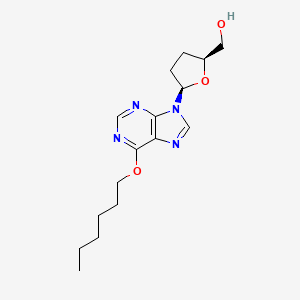
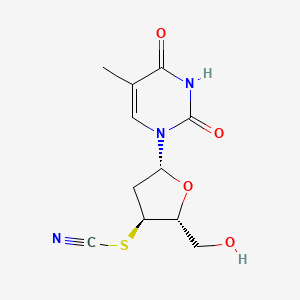
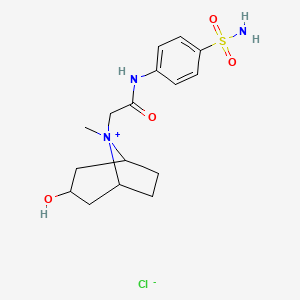
![[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12785091.png)

